2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16938211
InChI: InChI=1S/C12H25N3.C2H2O4/c1-14-7-9-15(10-8-14)11-12-5-3-2-4-6-13-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C14H27N3O4
Molecular Weight: 301.38 g/mol

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate

CAS No.:

Cat. No.: VC16938211

Molecular Formula: C14H27N3O4

Molecular Weight: 301.38 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate -

Specification

Molecular Formula C14H27N3O4
Molecular Weight 301.38 g/mol
IUPAC Name 2-[(4-methylpiperazin-1-yl)methyl]azepane;oxalic acid
Standard InChI InChI=1S/C12H25N3.C2H2O4/c1-14-7-9-15(10-8-14)11-12-5-3-2-4-6-13-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key FKWMYMODCPTKKO-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound comprises two primary moieties: a 4-methylpiperazine group and a azepane (hexahydroazepine) ring connected via a methylene (-CH2_2-) bridge. The oxalate ion (C2H2O42\text{C}_2\text{H}_2\text{O}_4^{2-}) serves as a counterion, stabilizing the protonated piperazine nitrogen . Key structural features include:

  • Piperazine ring: A six-membered diamine ring with a methyl substituent at the 4-position.

  • Azepane ring: A seven-membered saturated amine ring.

  • Oxalate: A dicarboxylate ion forming a salt with the cationic piperazine-azepane structure.

The SMILES notation CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O confirms this arrangement .

Spectroscopic and Physical Properties

Limited spectroscopic data are available, but commercial sources report the following properties :

PropertyValue
Molecular FormulaC14H27N3O4\text{C}_{14}\text{H}_{27}\text{N}_3\text{O}_4
Molecular Weight301.38 g/mol
Purity≥97%
AppearanceSolid (exact form unspecified)
SolubilityNot fully characterized

The oxalate salt likely enhances water solubility compared to the free base, a common trait in pharmaceutical salts .

Synthesis and Optimization

Purification and Yield

Flash chromatography and recrystallization are standard methods for isolating piperazine derivatives . Commercial suppliers report purities ≥97%, though reaction yields remain unspecified .

Physicochemical and Thermodynamic Properties

Thermal Properties

Melting and boiling points are uncharacterized, but piperazine derivatives generally exhibit melting points between 80–150°C . Differential scanning calorimetry (DSC) would be required for precise determination.

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